6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15640750
Molecular Formula: C24H16Cl2N4O
Molecular Weight: 447.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16Cl2N4O |
|---|---|
| Molecular Weight | 447.3 g/mol |
| IUPAC Name | 9,11-bis(4-chlorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
| Standard InChI | InChI=1S/C24H16Cl2N4O/c25-16-9-5-14(6-10-16)22-20-21(29-24-27-13-28-30(22)24)18-3-1-2-4-19(18)31-23(20)15-7-11-17(26)12-8-15/h1-13,22-23H,(H,27,28,29) |
| Standard InChI Key | NVSYNUYQTFMLGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl)C(O2)C6=CC=C(C=C6)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a chromeno[4,3-d]triazolo[1,5-a]pyrimidine core, a fused polycyclic system comprising a benzene ring (chromene), a pyrimidine ring, and a triazole moiety. The 6 and 7 positions of the chromeno structure are substituted with 4-chlorophenyl groups, introducing steric bulk and electronic effects . The planar arrangement of the fused rings facilitates π-π stacking interactions, a feature critical for binding biological targets .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The NMR spectrum of a related analog (7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d] triazolo[1,5-a]pyrimidine) reveals aliphatic protons at δ 10–15 ppm and aromatic protons between δ 6–9 ppm . The NMR spectrum exhibits signals for triazolopyrimidine carbons (δ 150–160 ppm) and aliphatic carbons (δ 40–70 ppm) . These data align with the expected electronic environment of the parent compound.
Table 1: Key Physical and Spectral Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 447.32 g/mol | |
| NMR (DMSO-d6) | δ 6–9 ppm (aromatic), δ 10–15 ppm (aliphatic) | |
| NMR | δ 40–70 ppm (aliphatic), δ 150–160 ppm (heterocyclic) |
Synthesis Methods
Multi-Step Synthetic Routes
The synthesis involves condensation reactions between chlorophenyl-substituted chromenones and triazolopyrimidine precursors. A representative pathway includes:
-
Chromenone Formation: Reacting 4-chlorobenzaldehyde with resorcinol under acidic conditions to yield a substituted chromenone.
-
Triazolopyrimidine Coupling: Introducing the triazolopyrimidine moiety via nucleophilic substitution or cycloaddition reactions .
-
Microwave-Assisted Optimization: Modern techniques reduce reaction times from hours to minutes while improving yields (e.g., 65% → 85%) .
Challenges in Purification
The compound’s low solubility in polar solvents necessitates chromatographic purification using silica gel and non-polar eluents (e.g., hexane/ethyl acetate). Crystallization from dimethyl sulfoxide (DMSO) yields pure crystals suitable for X-ray diffraction .
Biological Activities
Antimalarial Potency
Triazolopyrimidine hybrids, including analogs of this compound, exhibit nanomolar activity against Plasmodium falciparum. In a 2022 study, the lead compound 8e (IC = 0.20 μM) outperformed chloroquine (CQ) against CQ-resistant strains by inhibiting hemozoin formation and parasitic enzymes (PfCRT and PfDHODH) .
Mechanism of Action
-
Hemozoin Inhibition: Binding to heme via π-π interactions prevents detoxification, inducing oxidative stress in parasites .
-
Enzyme Targeting: Competitive inhibition of PfDHODH disrupts pyrimidine biosynthesis, starving parasites of nucleotides .
Table 2: Antiplasmodial Activity of Selected Analogs
Chemical Properties and Reactivity
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO and dimethylformamide (DMF). Stability studies indicate decomposition above 250°C, with a melting point of 318°C observed in thermogravimetric analysis .
Electrophilic Reactivity
The electron-deficient triazolopyrimidine ring undergoes nucleophilic substitution at the C-2 position. For example, reaction with hydrazine yields hydrazino derivatives, while alkylation at N-1 enhances lipophilicity .
Applications and Future Directions
Antimalarial Drug Development
The compound’s dual inhibition of hemozoin formation and PfDHODH positions it as a multitarget antimalarial candidate. Preclinical trials are underway to assess pharmacokinetics and toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume